Enantioselectivity of CPT1 Inhibition: S-(-)-Etomoxir vs. R-(+)-Etomoxir
S-(-)-Etomoxir is differentiated from its R-enantiomer by its inability to inhibit carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for the rate-limiting step of mitochondrial long-chain fatty acid β-oxidation [1]. This is in stark contrast to R-(+)-Etomoxir, which is a potent, irreversible inhibitor of CPT1a (IC50 = 5-20 nM) [2].
| Evidence Dimension | CPT1 Enzyme Inhibition |
|---|---|
| Target Compound Data | Does not inhibit CPT1 |
| Comparator Or Baseline | R-(+)-Etomoxir: IC50 = 5-20 nM (for CPT1a) [2] |
| Quantified Difference | Qualitative: S-(-)-Etomoxir is inactive vs. nanomolar potency for the R-enantiomer. |
| Conditions | Enzymatic inhibition assays / data from rat hepatocytes (express CPT1A isoform). |
Why This Matters
This stark difference in bioactivity makes S-(-)-Etomoxir the essential negative control for experiments designed to probe CPT1-specific functions in fatty acid metabolism.
- [1] BRENDA. Information on EC 2.3.1.21 - carnitine O-palmitoyltransferase. Entry for etomoxir. Accessed 2024. View Source
- [2] TargetMol. Etomoxir (T4535L). Product Datasheet. CAS: 124083-20-1. View Source
